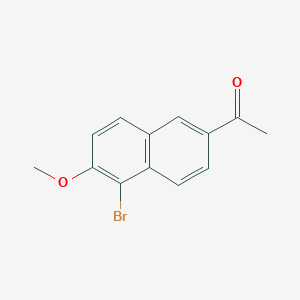

2-Acetyl-5-bromo-6-methoxynaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDYYAXVVDTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347496 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84167-74-8 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Genesis of Substituted Naphthalene Derivatives in Organic Chemistry

The story of substituted naphthalene (B1677914) derivatives is intrinsically linked to the broader history of naphthalene itself. First isolated from coal tar in the early 19th century, naphthalene's two-fused benzene (B151609) ring structure was determined by Emil Erlenmeyer in 1866. This discovery opened the door for chemists to explore the vast potential of this aromatic hydrocarbon.

Early research focused on understanding the reactivity of the naphthalene core, particularly through electrophilic substitution reactions. The development of methods to introduce various functional groups onto the naphthalene scaffold gave rise to a vast family of substituted naphthalene derivatives. These compounds quickly found utility as dyes, agricultural chemicals, and, most notably, as precursors and active ingredients in pharmaceuticals. The ability to strategically place substituents on the naphthalene rings allows for the fine-tuning of a molecule's chemical and biological properties. This has made substituted naphthalenes a versatile platform in medicinal chemistry for the development of a wide range of therapeutic agents, including anti-inflammatory drugs, antimicrobials, and anticancer agents.

Academic Rationale for Investigating 2 Acetyl 5 Bromo 6 Methoxynaphthalene

The primary academic interest in 2-Acetyl-5-bromo-6-methoxynaphthalene stems from its crucial role as a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Nabumetone. Nabumetone is the active metabolite of which is 6-methoxy-2-naphthylacetic acid (6-MNA), a compound structurally related to Naproxen. The synthesis of Nabumetone often involves a pathway where this compound is a pivotal precursor.

Current Research Landscape and Unaddressed Questions Regarding 2 Acetyl 5 Bromo 6 Methoxynaphthalene

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is critical for its use as a building block. The primary method employed is the Friedel-Crafts acylation, a robust reaction for attaching acyl groups to aromatic rings.

Precursor Selection and Strategic Functionalization Approaches

The choice of starting material is paramount to ensure the desired substitution pattern on the naphthalene core. A common and effective precursor for this synthesis is 1-bromo-2-methoxynaphthalene. prepchem.com The synthesis proceeds via a Friedel-Crafts acylation reaction. In this approach, 1-bromo-2-methoxynaphthalene is reacted with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst.

This strategy of using a pre-functionalized naphthalene derivative is advantageous. Starting with a halo-substituted methoxynaphthalene, such as 1-bromo-2-methoxynaphthalene, has been shown to produce a higher yield of the target compound and simplify the purification process due to more selective acylation. prepchem.com The directing effects of the existing bromo and methoxy (B1213986) groups guide the incoming acetyl group to the desired C-2 position of the naphthalene ring.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, and temperature.

Catalyst and Solvent: Anhydrous aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst for this transformation. google.com The choice of solvent is also critical; for instance, the reaction can be carried out in anhydrous methylene (B1212753) chloride. prepchem.com In the related synthesis of 2-acetyl-6-methoxynaphthalene, nitrobenzene is often used as a solvent because it favors acylation at the 6-position. orgsyn.org

Temperature Control: Maintaining a low temperature during the addition of the catalyst and reactants is crucial to control the reaction's exothermicity and prevent side reactions. For the synthesis of 2-acetyl-6-methoxynaphthalene from this compound, for example, the temperature is kept at -10°C during the addition of reagents. google.com

Molar Ratios and Aging: In the synthesis of the related 2-acetyl-6-methoxynaphthalene, optimizing the molar ratio of AlCl₃ to the naphthalene precursor (1.1-1.2 equivalents) and the aging temperature (40°C ± 5°C) has been shown to synergistically improve the conversion and yield. google.com

Table 1: Example of Reaction Conditions for the Synthesis of this compound via Friedel-Crafts Acylation google.com

| Precursor | Reagents | Solvent | Catalyst | Temperature Conditions |

|---|---|---|---|---|

| 1-bromo-2-methoxynaphthalene | Acetyl chloride | Methylene chloride | Anhydrous aluminum chloride | -10°C during addition, then 3 hours at 0°C |

Novel Synthetic Routes to the this compound Scaffold

While the classical Friedel-Crafts acylation with aluminum chloride remains a dominant method, research into more environmentally friendly and efficient catalysts is ongoing. For the acetylation of the parent compound 2-methoxynaphthalene, heterogeneous catalysts like zeolites (e.g., Zr⁴⁺-zeolite beta, Fe³⁺-ion-exchanged zeolite beta) have been investigated. orientjchem.org These solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and enhanced regioselectivity. orientjchem.org Although not specifically detailed for the bromo-derivative, these methodologies represent a promising direction for novel and greener synthetic routes to the this compound scaffold.

Derivatization and Functional Group Interconversions of this compound

The presence of two distinct reactive sites, the acetyl group and the bromo substituent, allows for a range of selective chemical transformations, making this compound a versatile intermediate.

Modifications at the Acetyl Moiety

The acetyl group is a key handle for chain extension and further functionalization. A notable transformation is its reaction with an alkyl acetate (B1210297) in the presence of a base, which is a crucial step in the synthesis of the anti-inflammatory drug Nabumetone. google.com

In this reaction, this compound is treated with an alkyl acetate, such as ethyl acetate or n-butyl acetate, and a base like sodium methoxide. google.com This condensation reaction yields 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one. google.com The reaction conditions, including the choice of base, solvent (which is often the alkyl acetate itself), and temperature, can be fine-tuned to optimize the yield of the desired product. google.com

Table 2: Conditions for the Derivatization of this compound at the Acetyl Moiety google.com

| Reactant | Base | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| n-butyl acetate | Sodium methoxide | Ramped from 15°C to 65°C | 1.5 hours | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one |

| ethyl acetate | Sodium methoxide | 65°C | 3 hours | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one |

Transformations Involving the Bromo Substituent, Including Cross-Coupling Reactions

The bromo substituent on the naphthalene ring serves as a versatile functional group, primarily enabling debromination and carbon-carbon bond-forming cross-coupling reactions.

Debromination: The bromo group can be selectively removed to yield 2-acetyl-6-methoxynaphthalene, an important intermediate for various pharmaceuticals. google.com This debromination is typically achieved by reacting this compound with a Lewis acid, such as anhydrous aluminum chloride, in the presence of an aromatic compound that acts as a bromine acceptor. google.com Various aromatic hydrocarbons can be used for this purpose, with the choice of acceptor influencing the reaction yield. google.com This transformation is significant as it provides a strategic route to 2-acetyl-6-methoxynaphthalene from a precursor that allows for controlled regioselective acylation. google.com

Table 3: Yields for the Debromination of this compound Using Various Bromine Acceptors google.com

| Bromine Acceptor | Catalyst | Yield of 2-Acetyl-6-methoxynaphthalene (%) |

|---|---|---|

| Toluene | Anhydrous aluminum chloride | Not specified, but process described |

| m-Xylene | Anhydrous aluminum chloride | 86.7 |

| Mesitylene | Anhydrous aluminum chloride | 88.2 |

| tert-Butylbenzene | Anhydrous aluminum chloride | 85.3 |

| Anisole | Anhydrous aluminum chloride | 78.5 |

Cross-Coupling Reactions: The carbon-bromine bond is well-suited for participating in palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented in the provided results, the reactivity of the closely related 2-bromo-6-methoxynaphthalene (B28277) is well-established. 2-Bromo-6-methoxynaphthalene is used in the Heck reaction for the synthesis of Nabumetone. sigmaaldrich.commedchemexpress.com This indicates that the bromo group in this compound is similarly reactive and can be used as a handle in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability is crucial for the synthesis of complex molecular architectures derived from the naphthalene scaffold.

Reactions Affecting the Methoxy Group

The methoxy group at the C-6 position of this compound is a key site for synthetic modification, primarily through ether cleavage reactions. Demethylation is a common transformation that converts the methoxy ether into a hydroxyl group, which can then serve as a handle for further functionalization.

One of the documented methods for the demethylation of aryl methyl ethers involves the use of strong Lewis acids. For instance, treatment with anhydrous aluminum chloride can effect the cleavage of the methyl-oxygen bond. This reaction typically proceeds by the coordination of the Lewis acid to the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack, often by a halide ion generated in situ or from an external source, on the methyl group leads to the formation of the corresponding phenol (B47542) and a methyl halide. While specific examples detailing the demethylation of this compound are not extensively reported in peer-reviewed literature, the general principles of aryl ether cleavage are well-established. google.comsimsonpharma.com For example, the use of anhydrous aluminum chloride has been noted in reactions involving this compound, although primarily for transformations at other sites on the molecule. researchgate.net

Exploitation of the Naphthalene Core for Further Functionalization

The naphthalene core of this compound, featuring a bromine atom, presents significant opportunities for synthetic diversification. The carbon-bromine bond is a particularly useful anchor for a range of cross-coupling and substitution reactions.

A notable transformation is the debromination of this compound to yield 2-acetyl-6-methoxynaphthalene. This reaction effectively removes the bromine atom, providing a route to compounds with an unsubstituted C-5 position. A patented process describes the debromination using anhydrous aluminum chloride in the presence of an aromatic co-reagent. researchgate.net In this process, a solution of this compound is treated with anhydrous aluminum chloride and an aromatic compound such as toluene, xylene, anisole, or naphthalene itself. researchgate.net The reaction is typically conducted at low temperatures initially and then allowed to proceed at room temperature. researchgate.net The yields for this transformation are reported to be high, demonstrating an efficient method for the removal of the bromine atom. researchgate.netprepchem.com

The following table summarizes the debromination of this compound with various aromatic co-reagents as described in the patent literature. researchgate.net

| Aromatic Co-reagent | Reaction Time (hours) | Yield (%) |

| Toluene | 20 | Not specified |

| m-Xylene | 3 | 86.7 |

| p-Xylene | 16 | 87.3 |

| Mesitylene | 3 | 88.2 |

| Durene | 2 | 90.6 prepchem.com |

| tert-Butylbenzene | 16 | 85.3 |

| Anisole | 24 | 78.5 |

| Naphthalene | 22 | 79.2 |

| β-Naphthol | 48 | 38.7 |

The bromine atom also opens the door to a wide array of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-5 position. These potential transformations, while not explicitly detailed for this specific substrate in the available literature, represent a logical and powerful extension of its synthetic utility based on established organometallic chemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To date, specific 2D NMR data for this compound has not been reported in publicly accessible literature. However, the application of standard 2D NMR techniques would be critical for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in identifying the connectivity between the aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the assignment of the carbon signals of the naphthalene ring and the methyl groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons and for confirming the position of the acetyl, bromo, and methoxy substituents on the naphthalene core. For instance, correlations from the acetyl protons to the C2 carbon and from the methoxy protons to the C6 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY data would be valuable in determining the preferred conformation of the acetyl and methoxy groups relative to the naphthalene ring.

While experimental data for the target compound is unavailable, predicted ¹H-NMR data for the related compound, 2-Acetyl-6-methoxynaphthalene, suggests a complex aromatic region and distinct singlets for the methoxy and acetyl protons. nih.gov The introduction of a bromine atom at the C5 position in this compound would be expected to induce significant changes in the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for Related Compounds

| Compound | Proton | Predicted Chemical Shift (ppm) |

| 2-Acetyl-6-methoxynaphthalene | Aromatic H | 7.16-8.40 |

| Methoxy (OCH₃) | 3.95 | |

| Acetyl (CH₃) | 2.70 | |

| 2-Bromo-6-methoxynaphthalene | Aromatic H | 7.07-7.89 |

| Methoxy (OCH₃) | 3.89 |

Note: Data for 2-Acetyl-6-methoxynaphthalene is a prediction. Data for 2-Bromo-6-methoxynaphthalene is from experimental spectra. nih.govchemicalbook.com Specific experimental data for this compound is not available.

Solid-State NMR Spectroscopy of Crystalline Forms and Amorphous States

Solid-state NMR (ssNMR) spectroscopy would provide valuable insights into the structure and dynamics of this compound in its solid form. This technique is particularly useful for studying polymorphism, identifying different crystalline forms, and characterizing amorphous content. To date, no solid-state NMR studies of this compound have been reported.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion from the initial mass spectrum is selected and fragmented to produce a secondary spectrum of fragment ions. While no specific MS/MS studies for this compound are available, a hypothetical fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO•) and the bromine atom (Br•), as well as cleavages within the naphthalene ring structure. This analysis would provide definitive evidence for the connectivity of the different functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₃H₁₁BrO₂, the expected monoisotopic mass would be approximately 277.9942 g/mol . HRMS would also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing further confirmation of the presence of a single bromine atom in the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO₂ | google.com |

| Molecular Weight | 279.13 g/mol | google.com |

| Monoisotopic Mass | ~277.9942 g/mol | Calculated |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, revealing the exact conformation of the molecule in the solid state. Furthermore, it would elucidate the nature of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the crystal packing. At present, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources.

Crystal Packing and Supramolecular Assembly of this compound

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific arrangement of molecules in the crystal lattice is not available.

Without experimental crystallographic data, a definitive description of its crystal packing and supramolecular assembly is not possible. Such an analysis would typically involve identifying and characterizing intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the naphthalene ring systems, which govern the formation of the three-dimensional crystal structure.

Polymorphism Studies and Crystal Habit Engineering

Consistent with the absence of primary crystallographic data, there are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for pharmaceuticals and material science, as different polymorphs can exhibit varying physical properties. Investigations into the potential polymorphs of this compound, and the engineering of its crystal habit to control these properties, have not been reported in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Symmetry

Detailed and peer-reviewed experimental FT-IR and Raman spectral analyses for this compound are not present in the surveyed scientific literature. While spectra for the related compound 2-Acetyl-6-methoxynaphthalene are available, a direct and accurate discussion for the brominated title compound cannot be provided. nih.gov

A theoretical analysis would anticipate characteristic vibrational modes corresponding to its functional groups. These would include:

A strong absorption band for the carbonyl (C=O) stretching of the acetyl group.

Stretching vibrations for the aromatic C-H bonds of the naphthalene ring.

Stretching vibrations for the aliphatic C-H bonds of the methyl group.

Vibrations associated with the C-O-C ether linkage.

A low-frequency stretching vibration corresponding to the C-Br bond.

Various in-plane and out-of-plane bending vibrations and skeletal vibrations of the naphthalene ring system.

Without experimental data, a table of specific vibrational frequencies and their assignments cannot be compiled.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

There is a lack of published experimental data regarding the UV-Visible absorption and fluorescence properties of this compound. Studies on the photophysical properties of substituted naphthalenes indicate that their absorption and emission characteristics are sensitive to the nature and position of substituents on the aromatic ring. mdpi.com The introduction of a bromine atom and the specific substitution pattern on the naphthalene core would be expected to influence the energies of the electronic transitions (e.g., π→π*) and potentially affect properties such as the fluorescence quantum yield and lifetime. However, without experimental spectra, a detailed discussion of the electronic transitions and a compilation of photophysical data for the title compound are not possible.

Computational and Theoretical Investigations of 2 Acetyl 5 Bromo 6 Methoxynaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For aromatic systems like naphthalene (B1677914) derivatives, DFT calculations, often employing hybrid functionals such as B3LYP with a substantial basis set like 6-311++G(d,p), can accurately predict molecular geometries and electronic properties.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and charge transfer characteristics. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a large gap generally implies high stability and lower chemical reactivity. For 2-Acetyl-5-bromo-6-methoxynaphthalene, the electron-donating methoxy (B1213986) group and the electron-withdrawing acetyl and bromo groups would significantly influence the electron density distribution across the naphthalene ring system.

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool that visualizes the charge distribution on the molecular surface. The MEP map identifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. In this compound, the oxygen atom of the acetyl group would be a site of high negative potential, while the hydrogen atoms and regions near the bromine atom would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule arising from its non-uniform charge distribution. |

| Max Negative MESP | -0.045 a.u. | Likely located on the carbonyl oxygen, indicating the most probable site for electrophilic attack. |

| Max Positive MESP | +0.030 a.u. | Likely located on aromatic protons, indicating potential sites for nucleophilic interaction. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to map out potential energy surfaces for chemical reactions. These calculations can elucidate detailed reaction mechanisms, identify intermediate structures, and determine the energetics of transition states.

For this compound, these methods could be applied to study its known chemical transformations. For instance, its conversion to 5-bromo-6-methoxynaphthalene-2-carboxylic acid via a haloform reaction is a documented synthetic step. researchgate.netresearchgate.net Computational modeling of this reaction would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the rate-determining step. Similarly, copper-assisted nucleophilic substitution of the bromine atom, a reaction reported for related compounds, could be modeled to understand the role of the catalyst and the influence of substituents on the reaction barrier. researchgate.netresearchgate.net

Table 2: Hypothetical Activation Energies for Key Reaction Steps of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |

| Enolate formation (Haloform Reaction) | 15-20 | The initial deprotonation of the acetyl methyl group by a base to form an enolate. |

| Oxidative addition of Aryl Halide to a Metal Catalyst | 10-18 | A potential initial step in cross-coupling reactions, such as Suzuki or Heck reactions. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) of Bromo Group | 25-35 | Direct displacement of the bromine by a nucleophile, typically unfavored without strong activation. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around its single bonds, primarily the C-C bond of the acetyl group and the C-O bond of the methoxy group. These simulations would reveal the preferred dihedral angles, the energy barriers between different conformations, and the relative populations of various conformers at a given temperature.

Furthermore, MD simulations are invaluable for studying solvation effects. By immersing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or dimethylformamide), one can observe how the solvent influences the conformational preferences and dynamic behavior of this compound. The solvent can form hydrogen bonds or other non-covalent interactions that stabilize certain conformations over others, which can have significant implications for the molecule's reactivity and biological activity.

Table 3: Potential Conformational States and Solvation Insights from MD Simulations

| Parameter | Description |

| Acetyl Group Torsion | The simulation would track the dihedral angle of the C-C-C=O bond, identifying whether a planar or non-planar conformation is preferred. |

| Methoxy Group Torsion | The simulation would analyze the C-C-O-C dihedral angle to determine the orientation of the methyl group relative to the naphthalene ring. |

| Solvent Shell Structure | In aqueous solution, MD can reveal the number and arrangement of water molecules in the first solvation shell around the molecule. |

| Conformational Stability | MD simulations can assess the stability of different conformers in various solvents, predicting the dominant species in solution. researchgate.net |

Molecular Recognition Studies with Model Systems through Docking and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to predict binding affinity and mode.

While direct docking studies on this compound are not widely reported, research on its derivatives provides strong evidence of its potential for biological interactions. For example, its derivative, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, along with a related compound, showed high binding affinity for Prostaglandin synthase 2 (also known as COX-2) in in silico docking studies. researchgate.netresearchgate.net COX-2 is a key enzyme in the inflammatory pathway. This suggests that the 5-bromo-6-methoxynaphthalene scaffold has the appropriate structural features to fit within the active site of this enzyme. Docking simulations would place the ligand into the binding pocket of the target protein and calculate a score based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 4: Hypothetical Molecular Docking Results with Inflammatory Target Proteins

| Target Protein | Ligand | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| Prostaglandin Synthase 2 (COX-2) | This compound | -7.8 | Hydrophobic interactions with active site residues; potential H-bond with serine. researchgate.netresearchgate.net |

| Prostaglandin Synthase 2 (COX-2) | 5-bromo-6-methoxynaphthalene-2-carboxylic acid | -9.2 | Ionic bond with arginine; H-bonds with tyrosine; hydrophobic interactions. researchgate.netresearchgate.net |

| Aldo-Keto Reductase 1C3 (AKR1C3) | This compound | -7.1 | Interactions with the cofactor binding site; H-bond with histidine. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior of Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ijpsjournal.comnih.gov For naphthalene derivatives, QSAR is a powerful tool for predicting properties like anti-inflammatory, antimicrobial, or anticancer activity. ijpsjournal.commdpi.com

To build a QSAR model, a dataset of naphthalene derivatives, including this compound, would be assembled. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, shape indices (e.g., Kappa indices), and Jurs descriptors. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity. nih.gov

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized naphthalene derivatives, guiding synthetic efforts toward more potent or selective compounds. Studies on CYP450 inhibitors have shown that charge distribution, surface area, and hydrophobic and spatial properties are key determinants of activity for naphthalene-like compounds. nih.gov

Table 5: Example of a Hypothetical QSAR Model for Naphthalene Derivatives

| Component | Description |

| Dependent Variable | Biological Activity (e.g., log(1/IC₅₀)) |

| Independent Variables (Descriptors) | LogP (lipophilicity), Molar Refractivity (MR, a measure of volume and polarizability), Dipole Moment (µ), Total Surface Area (TSA). |

| Hypothetical QSAR Equation | log(1/IC₅₀) = 0.45 * LogP + 0.12 * MR - 0.25 * µ + 0.01 * TSA + 1.85 |

| Interpretation | This hypothetical model suggests that activity increases with higher lipophilicity, molar refractivity, and surface area, but decreases with a larger dipole moment. Such a model can guide the design of new derivatives. nih.govresearchgate.net |

Reactivity Mechanisms and Reaction Kinetics of 2 Acetyl 5 Bromo 6 Methoxynaphthalene

Kinetic Analysis of Key Chemical Transformations Involving 2-Acetyl-5-bromo-6-methoxynaphthalene

A quantitative understanding of the reactivity of this compound can be achieved through kinetic analysis of its key chemical transformations. While specific experimental kinetic data for this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry, particularly the Hammett equation, can be applied to predict and rationalize its reaction rates.

The Hammett equation, in its general form, is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

To illustrate how kinetic data for a series of related compounds might be analyzed, a hypothetical data table for a substitution reaction is presented below. This table demonstrates the application of the Hammett equation.

| Substituent (X) on a Naphthalene (B1677914) Derivative | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | Substituent Constant (σ) | log(k/k₀) |

|---|---|---|---|

| -H (Reference) | 1.0 x 10⁻⁵ | 0.00 | 0.00 |

| -OCH₃ | 5.0 x 10⁻⁵ | -0.27 | 0.70 |

| -Br | 2.0 x 10⁻⁶ | +0.23 | -0.70 |

| -COCH₃ | 1.0 x 10⁻⁷ | +0.50 | -2.00 |

Note: The data in this table is illustrative and does not represent actual experimental values for this compound but serves to explain the principles of kinetic analysis via the Hammett equation.

Mechanistic Studies of Substitution and Addition Reactions on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to both substitution and, under more forcing conditions, addition reactions. The mechanisms of these reactions are influenced by the electronic nature of the substituents.

Substitution Reactions: Aromatic substitution reactions are more common for this compound. These can be either electrophilic or nucleophilic.

Electrophilic Aromatic Substitution (EAS): The naphthalene ring acts as a nucleophile and attacks an electrophile. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The presence of the deactivating acetyl and bromo groups makes the ring less nucleophilic and slows down the reaction compared to naphthalene. The activating methoxy (B1213986) group, however, directs incoming electrophiles to the ortho and para positions relative to it, although steric hindrance from adjacent groups can influence the regioselectivity.

Nucleophilic Aromatic Substitution (NAS): In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For NAS to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. The acetyl group on this compound enhances its susceptibility to nucleophilic attack. The bromide ion can serve as a good leaving group.

Addition Reactions: Addition reactions to the naphthalene core are less common as they lead to a loss of aromaticity. However, under conditions of high pressure and/or with the use of potent catalysts, hydrogenation of the naphthalene ring can be achieved.

Photochemical Reactivity and Excited State Dynamics of the Bromonaphthalene Scaffold

The photochemical behavior of this compound is dictated by the photophysics of the bromonaphthalene scaffold, which is further modulated by the acetyl and methoxy substituents. While specific studies on this molecule are scarce, the excited state dynamics of substituted naphthalenes have been investigated. rsc.orgresearchgate.netrsc.org

Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited singlet state (S₁). From this state, it can undergo several processes:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), emitting a photon. The fluorescence quantum yield and lifetime are sensitive to the nature of the substituents.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). The presence of the heavy bromine atom is known to enhance the rate of intersystem crossing due to spin-orbit coupling.

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. Due to the enhanced ISC, bromonaphthalenes often exhibit significant phosphorescence.

Non-radiative Decay: The excited state can also decay back to the ground state without emitting light, for example, through vibrational relaxation.

Photochemical Reaction: The excited molecule can undergo chemical reactions, such as photocleavage of the carbon-bromine bond.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The regiochemistry of substitution reactions on this compound is a consequence of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Pathways: In EAS, the directing effects of the substituents determine the position of the incoming electrophile. The methoxy group (-OCH₃) is a powerful activating group and directs ortho- and para- to itself (positions 5 and 7). The acetyl group (-COCH₃) is a deactivating group and a meta-director. The bromo group (-Br) is a deactivating group but is ortho- and para-directing.

Considering the positions on the naphthalene ring:

The methoxy group at C-6 activates positions C-5 and C-7. Position C-5 is already substituted with bromine.

The acetyl group at C-2 deactivates the ring, particularly the adjacent positions.

The bromo group at C-5 deactivates the ring but directs to positions C-4 and C-6. Position C-6 is already substituted.

The most likely position for electrophilic attack would be C-7, which is activated by the methoxy group and is sterically accessible. Attack at other positions would be less favorable due to deactivation by the acetyl and bromo groups. The general mechanism for EAS involves the attack of the pi-bond of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) Pathways: NAS reactions require an electron-deficient aromatic ring and a good leaving group. The acetyl group withdraws electron density, making the ring more susceptible to nucleophilic attack. The bromo group is a reasonably good leaving group. A nucleophile could potentially attack the carbon bearing the bromine atom (C-5), leading to a substitution reaction. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of the electron-withdrawing acetyl group.

Role of 2 Acetyl 5 Bromo 6 Methoxynaphthalene in Materials Science Research and Advanced Chemical Synthesis

Precursor for Advanced Organic Materials

There is limited direct research detailing the application of 2-Acetyl-5-bromo-6-methoxynaphthalene as a precursor for advanced organic materials such as optoelectronic components or conductive polymers. However, the naphthalene (B1677914) core, combined with acetyl, bromo, and methoxy (B1213986) functional groups, presents a versatile platform for the synthesis of more complex aromatic structures. Naphthalene derivatives are integral to the development of organic semiconductors and light-emitting diodes (OLEDs) due to their inherent aromaticity and tunable electronic properties. The functional groups on this compound could be chemically modified to extend the π-conjugated system, a key requirement for organic electronic materials. For instance, the acetyl group can undergo various condensation reactions, and the bromo group is amenable to cross-coupling reactions, which are powerful tools for creating larger, conjugated molecules with specific optoelectronic properties.

Table 1: Potential Modifications of this compound for Materials Science Applications

| Functional Group | Potential Reaction Type | Resulting Feature for Organic Materials |

|---|---|---|

| Acetyl Group | Aldol Condensation, Knoevenagel Condensation | Extension of π-conjugation, formation of chalcone-like structures |

| Bromo Group | Suzuki Coupling, Stille Coupling, Heck Reaction | Formation of carbon-carbon bonds, linking to other aromatic units |

| Methoxy Group | Ether cleavage and subsequent modification | Tuning of solubility and electronic properties |

Building Block in Supramolecular Chemistry and Self-Assembly Studies

Naphthalene derivatives are widely employed as building blocks in supramolecular chemistry due to their planar structure, which facilitates π-π stacking interactions—a key driving force for self-assembly. acs.orgresearchgate.net The methoxy and acetyl groups on the naphthalene ring of this compound can participate in hydrogen bonding, another critical non-covalent interaction. The bromine atom can engage in halogen bonding, an increasingly recognized interaction in crystal engineering and supramolecular design. The interplay of these different non-covalent forces could, in principle, guide the self-assembly of this molecule into specific, ordered architectures in the solid state or in solution.

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Assembly

| Interaction Type | Participating Functional Group(s) | Potential Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Naphthalene Core | Directional organization of molecules into columns or layers |

| Hydrogen Bonding | Acetyl (C=O), Methoxy (-OCH₃) | Formation of defined intermolecular connections |

| Halogen Bonding | Bromo (-Br) | Anisotropic interaction for directional control of assembly |

Application in Catalysis as a Ligand Precursor or Chiral Auxiliary for Organic Transformations

Currently, there is no documented use of this compound itself as a ligand precursor or chiral auxiliary in catalysis. However, the naphthalene scaffold is a common feature in many successful chiral ligands and auxiliaries. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

The functional groups on this compound offer handles for the synthesis of more complex chiral molecules. For example, the acetyl group could be reduced to a hydroxyl group, which could then be resolved into its enantiomers and used as a chiral directing group. Alternatively, the naphthalene ring system could be further functionalized to create bidentate or tridentate ligands for asymmetric catalysis. The development of new chiral ligands and auxiliaries is a continuous effort in organic synthesis, and naphthalene-based structures remain an attractive starting point.

Design of Fluorescent Probes and Indicators for Chemical Systems

While there are no specific reports on the use of this compound as a fluorescent probe, naphthalene derivatives are a well-established class of fluorophores. rsc.orgnih.govnih.gov The naphthalene ring system is inherently fluorescent, and its photophysical properties, such as absorption and emission wavelengths and quantum yield, can be finely tuned by the introduction of various substituents.

The acetyl and methoxy groups on this compound are electron-donating and electron-withdrawing groups, respectively, which can influence the intramolecular charge transfer (ICT) character of the molecule's excited state, a common strategy in the design of fluorescent sensors. The bromo-substituent, through the heavy-atom effect, might be expected to decrease fluorescence intensity, but it also provides a reactive site for the attachment of a receptor unit designed to bind to a specific analyte. Upon binding, a conformational change or an electronic perturbation could modulate the fluorescence, providing a detectable signal. The development of fluorescent probes often involves the strategic functionalization of a core fluorophore, and the versatile chemical handles on this compound make it a plausible, albeit currently unexploited, candidate for such applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Fundamental Aspects of 2 Acetyl 5 Bromo 6 Methoxynaphthalene Interactions in Model Biological Systems and Environmental Chemistry

Investigation of Molecular Interactions with Model Biomolecules (e.g., DNA, enzymes in vitro)

Direct studies on the interaction of 2-Acetyl-5-bromo-6-methoxynaphthalene with biomolecules such as DNA and specific enzymes are not extensively documented in publicly available literature. However, research on its derivatives and related naphthalene (B1677914) compounds provides insights into its potential biological activities.

Derivatives of this compound, namely 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid, have been found to exhibit in vitro antibacterial activity against various pathogenic bacteria. researchgate.netresearchgate.net The presence of the halogenated naphthalene scaffold is a common feature in many antimicrobial agents. researchgate.netnih.govmdpi.comnih.gov The lipophilic nature of the naphthalene ring can facilitate the passage of these molecules through bacterial cell membranes. mdpi.com

While the precise mechanism of action for these specific derivatives has not been fully elucidated, halogenated organic compounds can exert their antimicrobial effects through various mechanisms, including disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. The bromine atom, being a halogen, can enhance the antimicrobial activity of the molecule. nih.govnih.gov It is plausible that this compound and its derivatives could interact with bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, like DNA gyrase. Many naphthalene-based compounds have been shown to interact with DNA, often through intercalation or groove binding, which can inhibit DNA replication and transcription. researchgate.net

Further in vitro studies, such as enzyme inhibition assays and DNA binding studies (e.g., UV-visible spectroscopy, fluorescence quenching, and viscosity measurements), would be necessary to determine the specific molecular targets and the nature of the interactions of this compound.

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative | Biological Activity | Investigated Organisms |

| 5-bromo-6-methoxynaphthalene-2-carboxylic acid | Antibacterial | Pathogenic bacteria researchgate.netresearchgate.net |

| 5,6-dimethoxynaphthalene-2-carboxylic acid | Antibacterial | Pathogenic bacteria researchgate.netresearchgate.net |

Chemical Degradation Pathways and Environmental Fate in Controlled Matrices (e.g., photocatalytic degradation, hydrolysis)

The environmental fate of this compound is influenced by its chemical stability and susceptibility to degradation processes. While specific studies on this compound are scarce, the degradation of related brominated aromatic compounds can provide valuable insights.

Photocatalytic Degradation:

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from the environment. epa.gov The process typically involves the generation of highly reactive hydroxyl radicals upon irradiation of a semiconductor photocatalyst (e.g., TiO2) with UV or visible light. These radicals can then attack the aromatic ring and side chains of the organic molecule, leading to its degradation.

For brominated aromatic compounds, photocatalytic degradation often proceeds through a series of steps, including:

Hydroxylation: Addition of hydroxyl radicals to the aromatic ring.

Debromination: Removal of the bromine atom.

Ring cleavage: Opening of the naphthalene ring structure.

Mineralization: Complete conversion to carbon dioxide, water, and inorganic bromide.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The acetyl group attached to the naphthalene ring is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the acetyl group could potentially be cleaved, although this would likely require harsh conditions. The ether linkage of the methoxy (B1213986) group is also generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound under typical environmental conditions. carewellpharma.in

Environmental Fate:

Based on the properties of related halogenated naphthalenes, it can be inferred that this compound would have a tendency to adsorb to soil and sediment particles due to its hydrophobicity. Its persistence in the environment would depend on the rates of biodegradation and photodegradation. Brominated aromatic compounds are known to be persistent and can bioaccumulate in organisms. mdpi.com

Table 2: Potential Chemical Degradation Pathways for Brominated Aromatic Compounds

| Degradation Process | Key Reactions | Potential Intermediates |

| Photocatalytic Degradation | Hydroxylation, Debromination, Ring Cleavage | Hydroxylated naphthalenes, Brominated phenols, Carboxylic acids |

| Hydrolysis | Cleavage of functional groups | Generally not a major pathway under environmental conditions |

Exploration of Biotransformation Pathways of Related Naphthalene Scaffolds (if applicable for fundamental understanding)

The biotransformation of naphthalene and its derivatives by microorganisms is a key process in their environmental degradation. Numerous bacteria and fungi have been identified that can utilize naphthalene as a source of carbon and energy. frontiersin.orgnih.govmdpi.com

The initial step in the aerobic bacterial degradation of naphthalene is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase. frontiersin.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to yield a dihydroxynaphthalene (e.g., 1,2-dihydroxynaphthalene). frontiersin.org Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways. frontiersin.orgmdpi.com

Fungi, on the other hand, typically initiate the metabolism of naphthalene using a cytochrome P450 monooxygenase, which incorporates a single atom of oxygen to form an arene oxide. nih.gov This unstable intermediate can rearrange to form a naphthol (e.g., 1-naphthol) or be hydrated to a trans-dihydrodiol. nih.gov Further metabolism can lead to the formation of naphthoquinones and other oxidized products. nih.govmdpi.comresearchgate.net

For substituted naphthalenes, the nature and position of the substituents can significantly influence the metabolic pathway. The presence of a bromine atom in this compound may make the compound more recalcitrant to microbial degradation compared to unsubstituted naphthalene. However, some microorganisms have been shown to dehalogenate brominated aromatic compounds. mdpi.com

The methoxy group could be subject to O-demethylation by microbial enzymes, and the acetyl group could potentially be oxidized or removed. The biotransformation of this compound would likely involve a combination of these reactions, leading to a variety of hydroxylated, demethylated, and debrominated metabolites. Green microalgae have also been shown to metabolize naphthalene to 1-naphthol. nih.gov

Table 3: Common Microbial Biotransformation Reactions for Naphthalene Scaffolds

| Organism Type | Initial Enzymatic Attack | Key Intermediates |

| Bacteria | Naphthalene Dioxygenase | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene, Salicylic acid frontiersin.orgmdpi.com |

| Fungi | Cytochrome P450 Monooxygenase | Arene oxide, 1-Naphthol, trans-Naphthalene dihydrodiol, Naphthoquinones nih.govmdpi.comresearchgate.net |

| Microalgae | Monooxygenase | 1-Naphthol nih.govresearchgate.net |

Future Research and Interdisciplinary Directions for this compound

The chemical compound this compound, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, presents a valuable scaffold for future chemical exploration. While its current primary utility is established, its unique substitution pattern offers significant potential for the development of novel synthetic methodologies, the discovery of unforeseen reactivity, and the design of new functional molecules. This article explores the prospective research trajectories and interdisciplinary outlook for this important chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing bromine and methoxy groups into naphthalene derivatives like 2-acetyl-5-bromo-6-methoxynaphthalene?

- Bromination typically involves electrophilic substitution using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃), while methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling with methoxide sources. For example, propargyl bromide and K₂CO₃ in DMF have been used to functionalize naphthol derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-bromination.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous naphthalene derivatives with R-factors <0.05 . Complementary techniques include NMR (¹H/¹³C, DEPT), FT-IR (to confirm acetyl C=O stretches), and mass spectrometry (EI-MS for molecular ion peaks). For example, electron ionization (EI) spectra in NIST databases provide reference fragmentation patterns .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and fume hoods to minimize dermal/ inhalation exposure. Avoid aqueous drains due to potential environmental persistence. Waste disposal must comply with CERCLA/ATSDR guidelines, with particular attention to brominated aromatic byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data across studies involving halogenated naphthalenes?

- Systematic risk-of-bias assessment is essential. Tools like ATSDR’s questionnaires (Table C-6/C-7) evaluate randomization, dose reporting, and outcome transparency in animal/human studies . Meta-analyses should account for variables like exposure duration, metabolic pathways (e.g., cytochrome P450 activation), and species-specific susceptibility .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

- Employ solid-phase extraction (SPE) with HLB cartridges for aqueous media analysis, as validated for structurally similar compounds like chlorophenols and phthalates . Monitor degradation products (e.g., deacetylated or demethylated metabolites) via LC-MS/MS. Environmental partitioning coefficients (log K₀w, log Kₐoc) can be predicted using EPI Suite™, but experimental validation via OECD 121/123 guidelines is advised .

Q. How can computational methods enhance the design of derivatives with reduced ecotoxicity?

- Density Functional Theory (DFT) calculations can predict reactive sites for metabolic activation (e.g., acetyl group oxidation). QSAR models trained on naphthalene toxicity data (e.g., LC50 values for Daphnia magna) enable virtual screening of substituent effects. For instance, replacing bromine with less bioaccumulative halogens (e.g., fluorine) may reduce ecological risk .

Q. What gaps exist in the current understanding of this compound’s mechanism of action in biological systems?

- Limited data exist on its interaction with cellular targets like aryl hydrocarbon receptors (AhR) or glutathione-S-transferases. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by transcriptomic profiling to identify dysregulated pathways. Comparative studies with 1-methylnaphthalene may elucidate substituent-specific effects .

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) in synthesis .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm purity .

- Ethical Compliance : Adhere to TSCATS and NIH RePORTER guidelines for reporting hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。